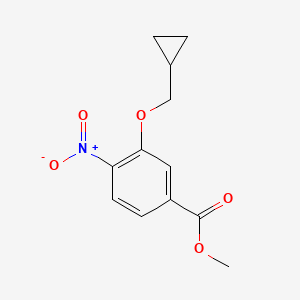![molecular formula C13H23NO4 B2595968 Ácido 1-[(terc-Butóxi)carbonil]-2,6-dimetilpiperidina-4-carboxílico CAS No. 2059987-63-0](/img/structure/B2595968.png)
Ácido 1-[(terc-Butóxi)carbonil]-2,6-dimetilpiperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular weight of this compound is 257.33 . The IUPAC name is 1-(tert-butoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid . The InChI code is 1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.33 . Unfortunately, there is limited data available on the physical and chemical properties of this specific compound.Aplicaciones Científicas De Investigación
Desprotección de heteroarenos funcionalizados protegidos con N-terc-butóxicarbonilo (Boc)
Este compuesto se utiliza en la desprotección de heteroarenos funcionalizados protegidos con N-terc-butóxicarbonilo (Boc) mediante adición/eliminación con 3-metoxilamina propilamina . Este proceso es crucial para la separación de los actínidos menores trivalentes de los lantánidos .
Formación de anhídrido N-terc-butóxi-carboynilo
El compuesto se utiliza en la formación de anhídrido N-terc-butóxi-carboynilo. La viabilidad termodinámica de los procesos se investigó para aumentar el trabajo en el laboratorio en vista de la gran cantidad de aplicaciones, incluida la síntesis bioorgánica y la ingeniería de tejidos .
Separación quiral
Se desarrolló por primera vez un enfoque eficaz para separar el ácido (2S,4S)-1-(terc-butóxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ((2S,4S)-TBMP) quiral de la mezcla de (2S,4S)-TBMP y ácido (2S,4R)-1-(terc-butóxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ((2S,4R)-TBMP), un intermedio importante para el fármaco anti-VHC Velpatasvir .
Análisis de parámetros termodinámicos
Los cambios en la entalpía, la entropía y la energía libre de Gibbs se calcularon en un rango de temperatura. Este análisis proporciona información sobre la termodinámica de las reacciones que involucran este compuesto .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWOWNEKVAXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)





![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)



![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)

